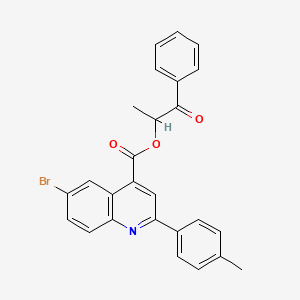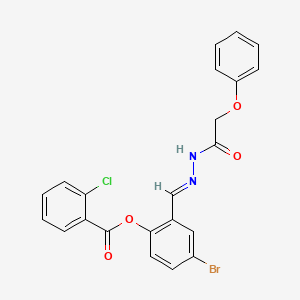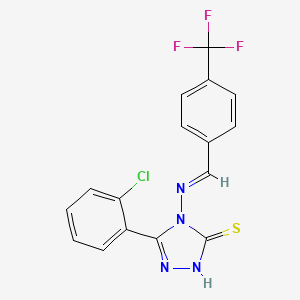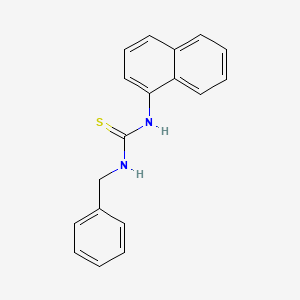
(S)-CPP sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-CPP sodium salt, also known as (S)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid sodium salt, is a chemical compound widely used in scientific research. It is a derivative of piperazine and is known for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in neuropharmacology studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-CPP sodium salt typically involves the reaction of piperazine derivatives with phosphonic acid. The process begins with the protection of the piperazine nitrogen atoms, followed by the introduction of the phosphonic acid group. The final step involves deprotection and conversion to the sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-CPP sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(S)-CPP sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study NMDA receptor functions and their role in synaptic plasticity and memory formation.
Medicine: Research involving this compound contributes to understanding neurological disorders and developing potential treatments for conditions like Alzheimer’s disease and epilepsy.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
(S)-CPP sodium salt exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor in the brain. This receptor plays a key role in synaptic transmission and plasticity. By blocking the receptor, this compound inhibits the excitatory neurotransmission mediated by glutamate, which is crucial in studying neuropharmacological processes and potential therapeutic interventions.
Vergleich Mit ähnlichen Verbindungen
®-CPP sodium salt: The enantiomer of (S)-CPP sodium salt, with similar but distinct pharmacological properties.
AP5 (2-Amino-5-phosphonopentanoic acid): Another NMDA receptor antagonist used in research.
MK-801 (Dizocilpine): A non-competitive NMDA receptor antagonist with different binding properties.
Uniqueness: this compound is unique due to its specific antagonistic action on the NMDA receptor and its stereochemistry, which influences its binding affinity and pharmacological effects. This makes it a valuable tool in neuropharmacological research, providing insights into the role of NMDA receptors in various physiological and pathological processes.
Eigenschaften
Molekularformel |
C9H8ClNaO2 |
|---|---|
Molekulargewicht |
206.60 g/mol |
IUPAC-Name |
sodium;(2S)-2-chloro-3-phenylpropanoate |
InChI |
InChI=1S/C9H9ClO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |
InChI-Schlüssel |
HMHPCHNNVOLTFC-QRPNPIFTSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])Cl.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086391.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15086401.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15086412.png)





![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086449.png)

![8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086452.png)
![2-amino-6-benzyl-4-(4-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15086460.png)
